5-Methylpicolinic acid hydrate
Overview
Description
5-Methylpicolinic acid hydrate, also known as methylpyridine-5-carboxylic acid, is a derivative of pyridine. It has gained significant attention in the field of chemistry due to its unique structure and properties. The empirical formula is C7H7NO2 and the molecular weight is 137.14 .
Molecular Structure Analysis
The molecular formula of 5-Methylpicolinic acid hydrate is C7H9NO3. The structure includes a pyridine ring with a methyl group and a carboxylic acid group attached .Chemical Reactions Analysis
While specific chemical reactions involving 5-Methylpicolinic acid hydrate are not available, hydrates in general can undergo dehydration, an endothermic reaction, upon heating . The residue obtained after heating, called the anhydrous compound, will have a different structure and texture and may have a different color than the hydrate .Physical And Chemical Properties Analysis
5-Methylpicolinic acid hydrate is a solid . It is highly soluble in water . When dissolved in water, the anhydrous compound will have a color similar to that of the original hydrate even if it had changed color going from the hydrate to the anhydrous compound .Scientific Research Applications
Organic Synthesis and Chemical Reactions
- A study elaborated on the synthesis of compounds containing 1,2,4-triazole ring from thiosemicarbazide derivatives, showcasing the utility of similar molecules in creating bioactive compounds with potential analgesic, anti-inflammatory, and antimicrobial activities (Umut Salgın-Gökşen et al., 2007).
- Research on the synthesis of pyrrolo[2,3-d]pyrimidines via a catalyzed coupling reaction emphasized the role of picolinic acid derivatives in facilitating chemical transformations, suggesting the synthetic versatility of these compounds (Xi Jiang et al., 2015).
Material Science and Nanotechnology
- Investigations into the hydrated and anhydrous forms of copper(II) complexes of methylpicolinic acid revealed their potential in generating reactive oxygen species (ROS) and inhibiting proteasome activity, indicating applications in material science and possibly in therapeutic contexts (J. Lai et al., 2016).
Biochemistry and Pharmacology
- A study on the proton affinitive derivatization for the determination of testosterone and dihydrotestosterone in saliva samples by LC-ESI-MS/MS highlighted the use of picolinic acid derivatives for enhancing analytical sensitivity, which could extend to research involving 5-Methylpicolinic acid hydrate (K. Ohno et al., 2018).
- Research focusing on the speciation of vanadium complexes in serum samples examined the interactions with picolinic acid and its derivatives, providing insights into potential biomedical applications and the role of similar compounds in therapeutic strategies (D. Sanna et al., 2017).
Safety And Hazards
5-Methylpicolinic acid hydrate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
5-methylpyridine-2-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.H2O/c1-5-2-3-6(7(9)10)8-4-5;/h2-4H,1H3,(H,9,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVGPXMAZOSNRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpicolinic acid hydrate | |
CAS RN |
1588441-37-5 | |
Record name | 2-Pyridinecarboxylic acid, 5-methyl-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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